molecular formula C13H10ClNO3 B6199172 2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid CAS No. 2728275-30-5

2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid

Cat. No.: B6199172
CAS No.: 2728275-30-5
M. Wt: 263.7
InChI Key:
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Description

2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a 6-methylpyridin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-hydroxybenzoic acid with 6-methyl-2-chloropyridine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(4-methylpyridin-2-yl)oxy]benzoic acid
  • 2-chloro-4-[(6-methylpyridin-3-yl)oxy]benzoic acid
  • 2-chloro-4-[(6-methylpyridin-4-yl)oxy]benzoic acid

Uniqueness

2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid is unique due to the specific positioning of the chloro and 6-methylpyridin-2-yloxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid involves the reaction of 2-chloro-4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.", "Starting Materials": [ "2-chloro-4-hydroxybenzoic acid", "6-methyl-2-pyridinol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-hydroxybenzoic acid (1.0 equiv) and DCC (1.2 equiv) in dichloromethane and stir for 10 minutes at room temperature.", "Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir for an additional 10 minutes.", "Step 3: Add 6-methyl-2-pyridinol (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction by adding ethanol and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum to obtain 2-chloro-4-[(6-methylpyridin-2-yl)oxy]benzoic acid." ] }

CAS No.

2728275-30-5

Molecular Formula

C13H10ClNO3

Molecular Weight

263.7

Purity

0

Origin of Product

United States

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